molecular formula C6H6N2O3 B1587896 2,6-Dihydroxynicotinamide CAS No. 35441-11-3

2,6-Dihydroxynicotinamide

Cat. No.: B1587896
CAS No.: 35441-11-3
M. Wt: 154.12 g/mol
InChI Key: UYYJYLJAFBVFJW-UHFFFAOYSA-N
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Description

2,6-Dihydroxynicotinamide is a derivative of nicotinamide, a form of vitamin B3. It is a heterocyclic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol

Chemical Reactions Analysis

2,6-Dihydroxynicotinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium ethoxide, hydrochloric acid, and other standard organic reagents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,6-Dihydroxynicotinamide involves its interaction with various molecular targets and pathways. It has been shown to stimulate the expression of elastin and fibrillin in dermal fibroblasts, both in non-irradiated and UVA-irradiated conditions . Additionally, it directly inhibits the activity of matrix metalloproteinases and elastase, enzymes that degrade the extracellular matrix . These actions contribute to its potential anti-aging effects on the skin.

Comparison with Similar Compounds

2,6-Dihydroxynicotinamide can be compared with other nicotinamide derivatives, such as:

  • 2,4,5,6-Tetrahydroxynicotinamide
  • 3-Hydroxypicolinamide
  • Nicotinamide

While all these compounds share a similar core structure, this compound is unique in its specific hydroxylation pattern, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2-hydroxy-6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-5(10)3-1-2-4(9)8-6(3)11/h1-2H,(H2,7,10)(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYJYLJAFBVFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409064
Record name 2,6-Dihydroxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35441-11-3
Record name 1,2-Dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35441-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dihydroxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dihydroxynicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,6-Dihydroxynicotinamide impact collagen production in skin cells, especially after UVA exposure?

A1: this compound demonstrates promising anti-aging properties by stimulating the production of essential collagen types (I, III, and V) in skin cells, even when these cells are subjected to damaging UVA radiation [, ]. This stimulation occurs at both the protein and gene expression levels, indicating a multifaceted impact on collagen synthesis. Notably, this compound exhibits a stronger stimulatory effect on types I and III collagen compared to other nicotinamide derivatives in both UVA-irradiated and non-irradiated fibroblasts [, ].

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